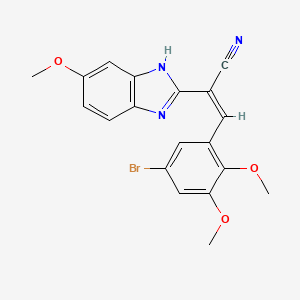
N-cyclopent-3-en-1-yl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopent-3-en-1-yl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide, also known as CTAP, is a selective antagonist of the mu-opioid receptor. It is commonly used in scientific research to study the role of the mu-opioid receptor in pain and addiction.
Wirkmechanismus
N-cyclopent-3-en-1-yl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide acts as a competitive antagonist of the mu-opioid receptor, binding to the receptor and preventing the activation of downstream signaling pathways. This results in the blockade of the analgesic and rewarding effects of mu-opioid receptor agonists.
Biochemical and Physiological Effects:
This compound has been shown to have no significant effects on blood pressure, heart rate, or body temperature in animal models. It does not appear to have any significant effects on locomotor activity or anxiety-like behavior. However, it has been shown to induce a mild aversive response in some animal models, suggesting that it may have some negative affective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclopent-3-en-1-yl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide in scientific research is its selectivity for the mu-opioid receptor. This allows researchers to specifically study the role of this receptor in pain and addiction without affecting other opioid receptors. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal experiments.
Zukünftige Richtungen
There are several future directions for the use of N-cyclopent-3-en-1-yl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide in scientific research. One area of interest is the role of the mu-opioid receptor in chronic pain, as this compound has been shown to block the analgesic effects of opioids in animal models of chronic pain. Another area of interest is the development of novel opioid receptor antagonists based on the structure of this compound, which may have improved pharmacokinetic properties and therapeutic potential. Additionally, this compound may be useful in studying the role of the mu-opioid receptor in other physiological and pathological processes, such as inflammation and cancer.
Synthesemethoden
N-cyclopent-3-en-1-yl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide can be synthesized through a series of chemical reactions starting with the precursor compound 3-cyclopenten-1-ylpropanoic acid. The synthesis involves protection and deprotection steps to selectively modify the functional groups of the precursor molecule. The final product is obtained through a coupling reaction between the modified precursor and the piperidine derivative 1-(cyclopropylcarbonyl)-4-piperidinone.
Wissenschaftliche Forschungsanwendungen
N-cyclopent-3-en-1-yl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide is widely used in scientific research to study the role of the mu-opioid receptor in pain and addiction. It has been shown to block the analgesic effects of morphine and other mu-opioid receptor agonists, suggesting that the mu-opioid receptor is involved in mediating pain relief. This compound has also been used to study the role of the mu-opioid receptor in drug addiction, as it can block the rewarding effects of opioids and reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
N-cyclopent-3-en-1-yl-1-[1-(cyclopropanecarbonyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c24-19(21-17-5-1-2-6-17)16-4-3-11-23(14-16)18-9-12-22(13-10-18)20(25)15-7-8-15/h1-2,15-18H,3-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMAYWYVJGVOJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3CC3)C(=O)NC4CC=CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,1-dimethylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5349459.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclopropanamine hydrochloride](/img/structure/B5349469.png)
![4-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5349473.png)

![1-[(1-{[6-(4-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5349496.png)

![7-acetyl-6-(2,5-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5349540.png)
![8-(4-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5349543.png)
![(4S)-4-{4-[4-(1-azepanylmethyl)phenyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide dihydrochloride](/img/structure/B5349558.png)


![N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-3-(6-methyl-2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B5349570.png)
![(3'R*,4'R*)-1'-[(2E)-3-phenyl-2-propen-1-yl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5349578.png)